2-(2,6-Difluorophenyl)piperazine
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Overview
Description
2-(2,6-Difluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)piperazine typically involves the reaction of 2,6-difluoroaniline with piperazine. One common method is the Buchwald-Hartwig amination, where 2,6-difluoroaniline is coupled with piperazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2,6-Difluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in various physiological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Difluorophenyl)piperazine
- 1-(2,4-Difluorophenyl)piperazine
- 1-(3,5-Difluorophenyl)piperazine
Uniqueness
2-(2,6-Difluorophenyl)piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall pharmacological profile. Compared to other difluorophenyl piperazine derivatives, the 2,6-difluoro substitution pattern may offer distinct advantages in terms of selectivity and potency in certain applications .
Properties
Molecular Formula |
C10H12F2N2 |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H12F2N2/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |
InChI Key |
GLLZGLHNMJHVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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